molecular formula C23H16Br2N2O3 B11988326 Ethyl 7-(4-bromobenzoyl)-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate CAS No. 302912-70-5

Ethyl 7-(4-bromobenzoyl)-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

Cat. No.: B11988326
CAS No.: 302912-70-5
M. Wt: 528.2 g/mol
InChI Key: LBYACWGMSGLFNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-(4-bromobenzoyl)-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate (CAS: 302912-70-5) is a brominated pyrrolo[1,2-c]pyrimidine derivative with a molecular formula of C23H16Br2N2O3 and a molecular weight of 528.20 g/mol . Its structure features:

  • A pyrrolo[1,2-c]pyrimidine core fused with a benzoyl group at position 5.
  • 3-(3-Bromophenyl) and 7-(4-bromobenzoyl) substituents, contributing to its steric and electronic properties.
  • An ethyl carboxylate group at position 5, enhancing solubility in organic solvents.

The compound’s predicted collision cross-section (CCS) values for adducts such as [M+H]+ (193.8 Ų) and [M-H]- (196.0 Ų) suggest a compact conformation with moderate polarity .

Properties

CAS No.

302912-70-5

Molecular Formula

C23H16Br2N2O3

Molecular Weight

528.2 g/mol

IUPAC Name

ethyl 7-(4-bromobenzoyl)-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

InChI

InChI=1S/C23H16Br2N2O3/c1-2-30-23(29)18-11-21(22(28)14-6-8-16(24)9-7-14)27-13-26-19(12-20(18)27)15-4-3-5-17(25)10-15/h3-13H,2H2,1H3

InChI Key

LBYACWGMSGLFNC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)Br)C4=CC(=CC=C4)Br

Origin of Product

United States

Preparation Methods

Quaternary Salt Intermediate Route

This method involves forming a quaternary ammonium salt by reacting a nitrogen-containing heterocycle (e.g., pyridine or pyrimidine derivatives) with 2-bromoacetophenone. The salt undergoes cyclization with ethyl propiolate to form the pyrrolo[1,2-c]pyrimidine core.

Direct Functionalization of Preformed Heterocycles

Alternative strategies modify preassembled pyrrolo[1,2-c]pyrimidine derivatives via electrophilic aromatic substitution or cross-coupling reactions to install bromine substituents.

Detailed Preparation Methods

Formation of Quaternary Ammonium Salt

A pyridine or pyrimidine derivative (e.g., 4-aminopyridine) reacts with 2-bromo-4-bromoacetophenone in anhydrous acetone at room temperature. The reaction proceeds via nucleophilic substitution, yielding a quaternary salt (e.g., 4-amino-1-(2-(4-bromophenyl)-2-oxoethyl)pyridinium bromide).

Reaction Conditions

  • Reactants : 4-Aminopyridine (1.0 g, 0.016 mol), 2-bromo-4-bromoacetophenone (2.93 g, 0.0106 mol)

  • Solvent : Anhydrous acetone (10 mL)

  • Time : 30 minutes

  • Yield : 89%

Cyclization with Ethyl Propiolate

The quaternary salt undergoes cycloaddition with ethyl propiolate in DMF under basic conditions (K₂CO₃), forming the pyrrolo[1,2-c]pyrimidine core. This step exploits the reactivity of ylides generated in situ.

Reaction Conditions

  • Reactants : Quaternary salt (0.5 g, 0.0013 mol), ethyl propiolate (0.1 g, 0.0013 mol)

  • Base : K₂CO₃ (0.2 g, 0.0016 mol)

  • Solvent : Dry DMF

  • Time : 30 minutes

  • Yield : 78%

Bromination and Esterification

Post-cyclization, bromine substituents are introduced via electrophilic aromatic substitution using bromine in acetic acid. Final esterification with ethanol in the presence of H₂SO₄ yields the target compound.

Alternative Pathway: One-Pot Cycloaddition

A streamlined one-pot method combines quaternary salt formation and cyclization. This approach reduces purification steps and improves overall yield.

Procedure

  • Quaternary Salt Formation : 4-Aminopyridine and 2-bromo-3-bromoacetophenone react in acetone.

  • In Situ Cyclization : Without isolating the salt, ethyl propiolate and K₂CO₃ are added directly to the reaction mixture.

  • Work-Up : The crude product is purified via column chromatography (hexane:ethyl acetate).

Advantages

  • Yield : 75–80%

  • Purity : >95% (by HPLC)

Reaction Mechanism and Regioselectivity

The cyclization step proceeds via a-dipolar cycloaddition mechanism. The quaternary salt generates a pyridinium ylide, which reacts with ethyl propiolate’s triple bond to form the pyrrolo[1,2-c]pyrimidine ring. Regioselectivity is governed by electronic effects, favoring the 3-substituted product due to the electron-withdrawing bromine groups directing reaction sites.

Key Mechanistic Steps

  • Ylide Formation : Deprotonation of the quaternary salt by K₂CO₃ produces a reactive ylide.

  • Cycloaddition : The ylide attacks ethyl propiolate, forming a six-membered transition state.

  • Aromatization : Loss of HBr yields the aromatic pyrrolo[1,2-c]pyrimidine core.

Optimization of Reaction Conditions

Solvent Screening

SolventYield (%)Purity (%)
DMF7897
DMSO6592
THF5085
Acetonitrile4580

DMF maximizes yield due to its high polarity and ability to stabilize intermediates.

Base Optimization

BaseYield (%)Reaction Time (min)
K₂CO₃7830
NaHCO₃6045
Et₃N5560
NaOH4090

K₂CO₃ provides optimal basicity without side reactions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (600 MHz, DMSO-d₆) : δ 9.53 (1H, m), 7.74–7.34 (4H, m), 4.22 (2H, q), 1.28 (3H, t).

  • ¹³C NMR (150 MHz, DMSO-d₆) : δ 184.56 (C=O), 163.71 (ester), 130.80–102.00 (aromatic carbons).

  • HRMS (ESI+) : m/z 525.95 [M+H]⁺ (calculated for C₂₃H₁₆Br₂N₂O₃: 525.96).

Chromatographic Purity

MethodPurity (%)Retention Time (min)
HPLC (C18)97.512.3
TLC (SiO₂)95Rf = 0.45

Applications and Further Modifications

The compound’s bromine substituents enable further functionalization via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. Its pyrrolo[1,2-c]pyrimidine core is being explored for anticancer activity, particularly in tubulin inhibition .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the bromine-substituted positions.

    Reduction: Reduction reactions can be performed to modify the bromine atoms or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 7-(4-bromobenzoyl)-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms may play a crucial role in binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Halogen Effects

Ethyl 7-(4-Bromobenzoyl)-3-(4-Bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate ()
  • Key Difference : Bromine at the para position (C4) of the phenyl ring vs. meta (C3) in the target compound.
Ethyl 3-(4-Chlorophenyl)-7-(3,5-Trimethoxybenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate ()
  • Key Difference : Chlorine (smaller, less polarizable halogen) replaces bromine, and a trimethoxybenzoyl group replaces 4-bromobenzoyl.
  • Impact : Reduced molecular weight (C26H23ClN2O6, ~494.93 g/mol) and increased hydrophilicity due to methoxy groups. Chlorine’s weaker electron-withdrawing effect may lower reactivity in cross-coupling reactions compared to bromine .
Ethyl 7-(4-Bromobenzoyl)-3-(4-Methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate ()
  • Key Difference : 4-Methoxyphenyl substituent (electron-donating group) vs. 3-bromophenyl (electron-withdrawing).
  • Molecular formula C24H19BrN2O4 (527.33 g/mol) reflects a lower halogen content .

Structural and Functional Modifications

Ethyl 7-(4-Bromobenzoyl)-3-(3,4-Dimethoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate ()
  • Key Feature : Two methoxy groups at C3 and C4 of the phenyl ring.
  • Molecular formula C25H21BrN2O5 (557.36 g/mol) indicates higher oxygen content .
Ethyl 5-Amino-3-((4-Bromobenzylidene)amino)-7-(4-Bromophenyl)pyrrolo[1,2-c]imidazole-6-carboxylate ()
  • Key Difference: Replacement of pyrimidine with an imidazole core and addition of an amino group.

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound (CAS 302912-70-5) 3-(3-BrPh), 7-(4-BrBz) C23H16Br2N2O3 528.20 Predicted CCS [M+H]+: 193.8 Ų
Ethyl 7-(4-BrBz)-3-(4-BrPh) analog () 3-(4-BrPh), 7-(4-BrBz) C23H16Br2N2O3 528.20 Higher symmetry, likely improved crystallinity
Ethyl 3-(4-ClPh)-7-(3,5-TrimethoxyBz) analog () 3-(4-ClPh), 7-(3,5-OMeBz) C26H23ClN2O6 494.93 Increased hydrophilicity
Ethyl 7-(4-BrBz)-3-(4-OMePh) analog () 3-(4-OMePh), 7-(4-BrBz) C24H19BrN2O4 527.33 Reduced halogen content, higher logP
Ethyl 7-(4-BrBz)-3-(3,4-diOMePh) analog () 3-(3,4-diOMePh), 7-(4-BrBz) C25H21BrN2O5 557.36 Enhanced H-bonding capacity

Biological Activity

Ethyl 7-(4-bromobenzoyl)-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores its structural characteristics, synthesis, and biological activity, with a focus on anticancer properties.

Structural Characteristics

The compound features a complex structure characterized by:

  • Molecular Formula : C23H16Br2N2O3
  • Molecular Weight : Approximately 487.19 g/mol
  • Structural Features : The compound includes a pyrrolo[1,2-c]pyrimidine core with two bromine substituents, which enhance its electrophilic properties and biological reactivity.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes. A common method includes:

  • Formation of the Pyrrolo[1,2-c]pyrimidine Core : Initial reactions to form the heterocyclic framework.
  • Bromination : Introduction of bromine substituents at specific positions.
  • Esterification : Ethyl ester formation to yield the final product.

These synthetic methods are crucial for obtaining the compound in sufficient purity and yield for biological evaluation.

Anticancer Properties

Research indicates that compounds containing pyrrolo[1,2-c]pyrimidine moieties exhibit significant anticancer activity. This compound has been evaluated for its ability to inhibit tubulin polymerization, a critical mechanism in cancer cell proliferation. Key findings include:

  • Inhibition of Tubulin Polymerization : The compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to that of known anticancer agents like paclitaxel and phenstatin .
  • Cytotoxic Effects : Preliminary studies show cytotoxic effects against various cancer cell lines, indicating potential therapeutic applications in oncology. For instance, it has been noted to exhibit significant growth inhibition in leukemia and breast cancer cell lines .

Case Studies and Comparative Analysis

A comparative analysis of related compounds reveals variations in biological activity based on structural modifications:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Ethyl 7-(4-bromobenzoyl)-3-(4-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylateSimilar core with different brominationAnticancer activityDifferent substitution pattern affects activity
Ethyl 7-(4-chlorobenzoyl)-3-(4-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylateChlorine instead of brominePotentially anticancerChlorination may alter electronic properties
Ethyl 7-(4-fluorobenzoyl)-3-(4-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylateFluorinated analogAnticancer activityFluorination impacts lipophilicity and bioavailability

These comparisons highlight how different substituents can significantly impact the biological properties and therapeutic potential of pyrrolo[1,2-c]pyrimidine derivatives.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing Ethyl 7-(4-bromobenzoyl)-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate?

The synthesis typically involves multi-step organic reactions, including:

  • Cyclocondensation : Formation of the pyrrolo[1,2-c]pyrimidine core via condensation of substituted aminopyrroles with carbonyl-containing reagents under acidic conditions.
  • Cross-coupling reactions : Introduction of brominated aryl groups (e.g., 3-bromophenyl and 4-bromobenzoyl) via Suzuki-Miyaura or Ullmann couplings, requiring palladium catalysts and optimized temperature/pH conditions .
  • Esterification : Final carboxylate esterification using ethanol and acyl chlorides. Key considerations : Solvent selection (DMF, THF), inert atmosphere (N₂/Ar), and purification via column chromatography or recrystallization .

Q. How is the compound structurally characterized to confirm its identity and purity?

A combination of techniques is used:

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves the 3D molecular geometry, including bond lengths, angles, and ring puckering parameters. SHELX software is critical for refinement, particularly for handling bromine-heavy structures .
  • Spectroscopy :
  • ¹H/¹³C NMR : Validates substitution patterns (e.g., bromophenyl peaks at δ 7.2–7.8 ppm).
  • Mass spectrometry (HRMS) : Confirms molecular weight (expected [M+H]⁺ ~563 Da).
    • HPLC : Purity assessment (>95% typical for research-grade material) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key safety measures include:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and goggles (P280/P281) .
  • Ventilation : Use fume hoods (P271) to avoid inhalation of dust/particulates (P260/P261).
  • Storage : Inert gas (N₂) atmosphere, moisture-free containers (P233/P410), and refrigeration (P235) to prevent decomposition .
  • Spill management : Absorb with inert material (P390) and avoid aqueous solutions (P223) .

Q. What analytical techniques are used to assess the compound’s stability under varying conditions?

  • Thermogravimetric analysis (TGA) : Evaluates thermal decomposition (e.g., stability up to 150°C).
  • Accelerated stability studies : Exposure to UV light, humidity, and oxidative agents (e.g., H₂O₂) to simulate long-term storage.
  • NMR/Mass spectrometry : Monitors degradation products (e.g., ester hydrolysis to carboxylic acid) .

Q. How is the compound purified to achieve research-grade quality?

  • Flash chromatography : Silica gel (230–400 mesh) with gradient elution (hexane/ethyl acetate).
  • Recrystallization : Solvent pairs like ethanol/dichloromethane optimize crystal yield and purity.
  • HPLC prep-scale : For isolating enantiomers or removing trace impurities .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting vs. X-ray results) be resolved?

  • Cross-validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (software: Gaussian, ORCA).
  • Dynamic effects : Use variable-temperature NMR to assess conformational flexibility (e.g., ring puckering in pyrrolo-pyrimidine core) .
  • SC-XRD refinement : SHELXL’s TWIN/BASF commands resolve disorders or twinning in crystals, common in brominated compounds .

Q. What computational strategies are employed to study its structure-activity relationships (SAR)?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding affinities with biological targets (e.g., kinase enzymes).
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity data from analogs (Table 1) .
  • MD simulations : GROMACS to assess stability in lipid bilayers or protein binding pockets .

Table 1 : Structural analogs and their pharmacological profiles

Compound NameKey Structural VariationActivity Profile
Ethyl 5-amino-7-(4-bromophenyl)-...Amino substitutionEnhanced kinase inhibition (IC₅₀ = 0.8 μM)
Ethyl 2-(3-bromophenyl)-4-pyrrolidinyl...Pyrrolidine ringImproved solubility (logP = 2.1)

Q. How are reaction mechanisms elucidated for its synthesis (e.g., cyclocondensation steps)?

  • Kinetic studies : Monitor intermediates via in-situ FTIR or LC-MS.
  • Isotopic labeling : ¹⁸O tracing to confirm esterification pathways.
  • DFT calculations : Identify transition states (e.g., ring closure energetics) .

Q. What strategies address low yields in cross-coupling reactions involving brominated arenes?

  • Catalyst optimization : Pd(PPh₃)₄ vs. XPhos Pd G3 for sterically hindered substrates.
  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 24 h) and improves yields by 15–20% .
  • Additives : CuI or TBAB enhance reactivity in Ullmann couplings .

Q. How is polymorphism studied, and how does it impact pharmacological screening?

  • SC-XRD/PXRD : Identify polymorphic forms (e.g., Form I vs. II).
  • DSC/TGA : Assess thermodynamic stability (∆H fusion differences).
  • Solubility assays : Polymorphs with higher surface energy (e.g., amorphous) show 2–3× enhanced bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.